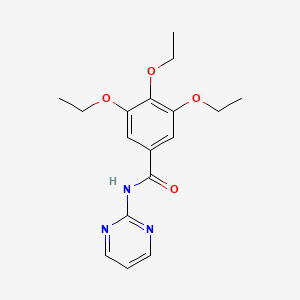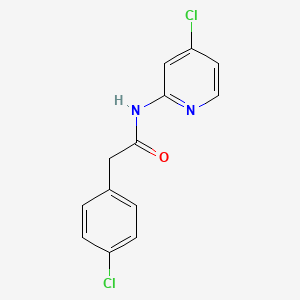![molecular formula C15H11ClF3NO B5767135 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5767135.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP is a selective antagonist of the μ-opioid receptor, which is a type of receptor that is involved in the modulation of pain, reward, and addiction pathways in the brain. Synthesis Method: CTAP can be synthesized using a variety of methods, including the reaction of 4-chloro-2-(trifluoromethyl)aniline with phenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound can then be purified using standard techniques such as column chromatography. Scientific Research Application: CTAP has been used extensively in scientific research to study the role of the μ-opioid receptor in various physiological and pathological processes. For example, CTAP has been used to investigate the role of the μ-opioid receptor in pain signaling, addiction, and depression. Mechanism of Action: CTAP acts as a competitive antagonist of the μ-opioid receptor, meaning that it binds to the receptor and blocks the binding of endogenous opioid peptides such as endorphins and enkephalins. This results in a decrease in the activation of the μ-opioid receptor and a reduction in the downstream effects of opioid signaling. Biochemical and Physiological Effects: CTAP has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. For example, CTAP has been shown to decrease the rewarding effects of opioids, reduce the development of tolerance to opioids, and block the analgesic effects of opioids. Advantages and Limitations for Lab Experiments: One advantage of using CTAP in lab experiments is that it is a highly selective antagonist of the μ-opioid receptor, meaning that it does not interact with other opioid receptors or other neurotransmitter systems. This allows researchers to specifically target the μ-opioid receptor and study its effects in isolation. However, one limitation of using CTAP is that it is a relatively large and complex molecule, which may limit its ability to penetrate cell membranes and reach intracellular targets. Future Directions: There are many potential future directions for research on CTAP and the μ-opioid receptor. Some possible areas of investigation include the development of more potent and selective antagonists of the μ-opioid receptor, the identification of novel signaling pathways downstream of the μ-opioid receptor, and the exploration of the role of the μ-opioid receptor in various disease states such as chronic pain, addiction, and depression. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of CTAP and other μ-opioid receptor antagonists, as well as their potential clinical applications.
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-11-6-7-13(12(9-11)15(17,18)19)20-14(21)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGNFSBHIOHWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5767061.png)


![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5767105.png)
![1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)
![N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)




![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)
![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)